4-(2-(Trifluoromethyl)oxetan-2-yl)benzoic acid
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Overview
Description
4-(2-(Trifluoromethyl)oxetan-2-yl)benzoic acid is a compound that features a trifluoromethyl group attached to an oxetane ring, which is further connected to a benzoic acid moiety. This unique structure imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Trifluoromethyl)oxetan-2-yl)benzoic acid typically involves the formation of the oxetane ring followed by its functionalization with a trifluoromethyl group and subsequent attachment to a benzoic acid derivative. One common method involves the use of epoxide ring opening with trimethyloxosulfonium ylide, followed by cyclization to form the oxetane ring . The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize reaction conditions and improve yield. The use of microwave irradiation and other advanced techniques can enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(2-(Trifluoromethyl)oxetan-2-yl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethyl iodide in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(2-(Trifluoromethyl)oxetan-2-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism by which 4-(2-(Trifluoromethyl)oxetan-2-yl)benzoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through halogen bonding interactions, while the oxetane ring can influence the compound’s conformational flexibility and stability .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)benzoic acid
- 4-Fluoro-2-(trifluoromethyl)benzoic acid
- 4-Methyl-2-(trifluoromethyl)benzoic acid
Uniqueness
4-(2-(Trifluoromethyl)oxetan-2-yl)benzoic acid is unique due to the presence of both the oxetane ring and the trifluoromethyl group, which impart distinct chemical properties. The oxetane ring provides rigidity and stability, while the trifluoromethyl group enhances lipophilicity and metabolic stability .
Properties
Molecular Formula |
C11H9F3O3 |
---|---|
Molecular Weight |
246.18 g/mol |
IUPAC Name |
4-[2-(trifluoromethyl)oxetan-2-yl]benzoic acid |
InChI |
InChI=1S/C11H9F3O3/c12-11(13,14)10(5-6-17-10)8-3-1-7(2-4-8)9(15)16/h1-4H,5-6H2,(H,15,16) |
InChI Key |
VSDHMSLNFWHAIN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC1(C2=CC=C(C=C2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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